4,6-Dimethyl-5-methoxy-1-indanone
Overview
Description
3,4-Dichlorobenzamil is a synthetic organic compound with the molecular formula C13H12Cl3N7O. It is known for its role as an inhibitor of the sodium-calcium exchanger, sodium transport, and sarcoplasmic reticulum calcium release channels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichlorobenzamil typically involves the reaction of 3,4-dichlorobenzylamine with other chemical reagents under controlled conditions. The specific synthetic route and reaction conditions can vary, but the general process involves the formation of the pyrazinecarboxamide structure through a series of chemical reactions .
Industrial Production Methods
Industrial production of 3,4-dichlorobenzamil involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and is stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorobenzamil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the chemical structure of 3,4-dichlorobenzamil.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of 3,4-dichlorobenzamil include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of 3,4-dichlorobenzamil depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of the original compound .
Scientific Research Applications
3,4-Dichlorobenzamil has been extensively studied for its scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its effects on cellular processes and ion transport mechanisms.
Mechanism of Action
The mechanism of action of 3,4-dichlorobenzamil involves the inhibition of the sodium-calcium exchanger, which plays a crucial role in regulating intracellular calcium levels. By inhibiting this exchanger, 3,4-dichlorobenzamil can affect various cellular processes, including muscle contraction and signal transduction . The compound also inhibits sodium transport and sarcoplasmic reticulum calcium release channels, further influencing cellular calcium dynamics .
Comparison with Similar Compounds
Similar Compounds
Amiloride: Another inhibitor of the sodium-calcium exchanger, but with a different chemical structure.
Benzamil: A related compound with similar inhibitory effects on ion transport mechanisms.
EIPA (5-(N-ethyl-N-isopropyl)amiloride): A derivative of amiloride with enhanced inhibitory properties.
Uniqueness
3,4-Dichlorobenzamil is unique due to its specific chemical structure, which allows it to effectively inhibit the sodium-calcium exchanger and related pathways. Its distinct molecular configuration provides advantages in terms of potency and selectivity compared to other similar compounds .
Properties
IUPAC Name |
5-methoxy-4,6-dimethyl-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-7-6-10-9(4-5-11(10)13)8(2)12(7)14-3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYACCKGWCTTGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2=O)C(=C1OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554726 | |
Record name | 5-Methoxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109025-37-8 | |
Record name | 5-Methoxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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